molecular formula C19H19N3O5S B3468732 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B3468732
M. Wt: 401.4 g/mol
InChI Key: PYMYTMATBGZXEP-UHFFFAOYSA-N
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Description

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide is a sulfonamide derivative characterized by a central phenylsulfonamide scaffold substituted with a 5-methylisoxazole group at the sulfamoyl position and a 2-(2-methylphenoxy)acetamide moiety. This compound belongs to a broader class of sulfonamides known for their diverse biological activities, including antimicrobial and anticancer properties . Its structure combines a sulfamoyl linker, which enhances binding to biological targets, with aromatic and heterocyclic groups that modulate physicochemical properties and activity.

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-13-5-3-4-6-17(13)26-12-19(23)20-15-7-9-16(10-8-15)28(24,25)22-18-11-14(2)27-21-18/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYTMATBGZXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclodehydration step and large-scale batch reactors for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Amines.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide exhibit antimicrobial properties. The sulfamoyl group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

Anticancer Potential

Studies have shown that derivatives of sulfamoyl compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific structure of this compound may enhance this effect due to the presence of the isoxazole ring, which has been linked to increased cytotoxicity against certain cancer cell lines.

Drug Design

The unique structural features of this compound make it a candidate for further modification in drug design. Its ability to interact with biological targets can be optimized through structure-activity relationship (SAR) studies.

Delivery Systems

The compound can be utilized in developing targeted drug delivery systems. Due to its chemical properties, it may be conjugated with nanoparticles or liposomes to enhance the delivery of therapeutic agents directly to diseased tissues.

Synthesis and Characterization

A study conducted on related compounds synthesized from syringic acid and sulfamethoxazole demonstrated effective methods for producing sulfamoyl derivatives. The resulting compounds were characterized using techniques such as mass spectrometry and X-ray crystallography, confirming their structural integrity and potential for biological activity .

Efficacy Testing

In vitro studies have shown that similar sulfamoyl compounds exhibit significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus. These findings suggest that this compound could be further explored as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide derivatives with variations in substituents provide insights into structure-activity relationships (SAR). Below is a detailed comparison:

Structural Features and Substituent Variations
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS/ID
Target Compound 2-(2-methylphenoxy)acetamide C22H25N3O5S 443.518 667903-26-6
2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide 2-methoxyphenoxy C20H21N3O6S 431.46 433318-40-2
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide 2-isopropylphenoxy C21H23N3O5S 429.49 606923-53-9
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (Compound 1b) Benzamide (replaces phenoxyacetamide) C17H15N3O4S 365.39 Not reported
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Chloroacetamide C13H12ClN3O4S 341.77 901397-84-0

Key Observations :

  • Phenoxy vs.
  • Substituent Bulkiness: The 2-isopropylphenoxy group () increases steric bulk compared to 2-methylphenoxy, which may enhance hydrophobic interactions in biological systems .
Physicochemical Properties
  • pKa and Solubility: The 2-methoxyphenoxy analog () has a predicted pKa of ~5.58, similar to the target compound, suggesting comparable ionization states under physiological conditions .
  • Density and Crystal Packing: The 2-isopropylphenoxy derivative has a predicted density of 1.332 g/cm³, slightly lower than the target compound’s calculated value, reflecting differences in molecular packing due to substituent bulk .
Crystallographic and Conformational Analysis
  • Crystal Systems: The structurally similar 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide crystallizes in a monoclinic P21/c system with distinct dihedral angles (A/B: 81.27°, A/C: 9.12°), suggesting rigidity in the sulfamoyl-phenyl linkage .
  • Hydrogen Bonding: The target compound’s 2-methylphenoxy group may participate in C–H···O interactions, similar to those observed in , stabilizing its crystal lattice .

Biological Activity

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a sulfamoyl group and an oxazole moiety, suggesting a range of possible pharmacological effects.

The molecular formula of the compound is C12H13N3O4S, with a molecular weight of 295.31 g/mol. The structure features various functional groups that may contribute to its biological activity.

PropertyValue
Molecular Weight295.31 g/mol
Molecular FormulaC12H13N3O4S
LogP1.2337
Polar Surface Area85.945 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains. For instance, the presence of the sulfamoyl group is crucial for the antibacterial action by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis .

The proposed mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate synthesis pathway. This inhibition leads to a reduction in folate levels, ultimately impairing bacterial growth and proliferation .

Case Studies

  • Synthesis and Characterization : A detailed synthesis process was documented where the compound was synthesized from syringic acid and sulfamethoxazole under controlled conditions. The resultant product was characterized using various spectroscopic methods to confirm its structure and purity .
  • In Vivo Studies : In vivo studies on animal models have demonstrated the efficacy of this compound in treating infections caused by resistant strains of bacteria. The results indicated a significant reduction in bacterial load compared to untreated controls .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-substituted acetamide derivatives like this compound?

The synthesis of analogous acetamides typically involves multi-step reactions, starting with the coupling of sulfamoyl or sulfonamide groups to aromatic rings, followed by nucleophilic substitution or condensation. For example:

  • Step 1 : Reacting a substituted phenol (e.g., 2-methylphenol) with chloroacetyl chloride to form a phenoxyacetamide intermediate .
  • Step 2 : Introducing the sulfamoyl group via reaction with 5-methyl-1,2-oxazole-3-sulfonamide in the presence of a base (e.g., K₂CO₃) in DMF .
  • Step 3 : Purification via recrystallization or column chromatography, monitored by TLC . Key characterization tools include ¹H/¹³C NMR (to confirm substitution patterns) and IR spectroscopy (to verify carbonyl and sulfonamide stretches) .

Q. How can crystallographic data for this compound be obtained and validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:

  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to grow high-quality crystals .
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Structure refinement : Employ programs like SHELXL for small-molecule refinement, ensuring R-factors < 5% . Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data interpretation for sulfonamide-containing acetamides?

Discrepancies (e.g., bond-length deviations or disorder in sulfamoyl groups) require:

  • Multi-software validation : Compare results from SHELXL , OLEX2 , and WinGX to identify systematic errors .
  • Hydrogen bonding analysis : Use Graph Set Analysis (e.g., Etter’s rules) to confirm intermolecular interactions (e.g., C=O⋯H-N) that stabilize the crystal lattice .
  • Twinned data handling : Apply SHELXD for deconvolution of overlapping reflections in cases of pseudo-merohedral twinning .

Q. What strategies optimize the biological activity of this compound in pharmacological studies?

Structure-Activity Relationship (SAR) studies are critical:

  • Substitution patterns : Modify the 2-methylphenoxy group (e.g., halogenation) to enhance lipophilicity and membrane permeability .
  • Sulfamoyl group tuning : Replace the 5-methyl-oxazole with bioisosteres (e.g., 1,3,4-oxadiazole) to improve target binding .
  • In-silico validation : Perform molecular docking (e.g., AutoDock Vina) against targets like RORγt or DNA polymerase , leveraging the sulfamoyl group’s hydrogen-bonding capacity .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during structural elucidation?

Contradictions may arise from tautomerism or solvent effects. Mitigation approaches:

  • Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in the sulfamoyl group) .
  • Solvent screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding interactions .
  • DFT calculations : Use Gaussian 09 to simulate NMR spectra and match experimental data .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

  • Stoichiometric precision : Use anhydrous DMF and strictly control molar ratios (e.g., 1:1.5 for phenol:chloroacetyl chloride) .
  • Reaction monitoring : Employ TLC (silica gel GF₂₅₄, ethyl acetate/hexane eluent) at 30-minute intervals .
  • Purity assessment : Validate via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (≤0.4% deviation) .

Q. How should researchers approach the design of analogs for mechanistic studies?

  • Core retention : Maintain the sulfamoyl-phenyl-acetamide scaffold to preserve pharmacophore integrity.
  • Functional group variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to probe electronic effects on activity .
  • Isosteric replacements : Substitute the 5-methyl-oxazole with thiazole or triazole rings to evaluate steric and electronic impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide

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